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Compound of Interest

Compound Name: 3'-Methoxyacetophenone

cat. No.: B145981

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3'-Methoxyacetophenone (also
known as 3-acetylanisole), a key chemical intermediate in various synthetic processes. The following sections detail its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for
compound identification, characterization, and quality control.

Chemical Structure and Properties

3'-Methoxyacetophenone is an aromatic ketone with the chemical formula CoH1002 and a molecular weight of 150.17
g/mol .[1][2] Its structure consists of an acetophenone core substituted with a methoxy group at the meta-position of the
benzene ring.

Property Value

IUPAC Name 1-(3-methoxyphenyl)ethanone[1]
Synonyms 3-Acetylanisole, m-Methoxyacetophenone
CAS Number 586-37-8[1][2]

Molecular Formula

CoH1002[1][2]

Molecular Weight 150.17 g/mol [1]
Appearance Pale yellow liquid[1]
Boiling Point 239-241 °CJ[3]
Density 1.094 g/mL at 25 °C

graph 3 Methoxyacetophenone Structure {
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Caption: Chemical structure of 3'-Methoxyacetophenone.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3'-Methoxyacetophenone.

'H NMR Data

Solvent: CDCIs Frequency: 89.56 MHz

Chemical Shift (ppm) Multiplicity Integration Assignment
7.50-7.10 m 4H Ar-H

3.84 S 3H -OCHs

2.57 S 3H -COCHs

Data sourced from ChemicalBook.[3]

13C NMR Data

Solvent: CDCIs
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Chemical Shift (ppm) Assignment
197.9 Cc=0

159.9 Ar-C-O

138.6 Ar-C

129.5 Ar-CH

120.8 Ar-CH

1194 Ar-CH

112.4 Ar-CH

55.4 -OCHs

26.7 -CHs

Predicted data, consistent with typical values for similar structures.

Infrared (IR) SpectroscopyData

Wavenumber (cm~?) Intensity Assignment

~3000-2850 m C-H stretch (aromatic and aliphatic)
~1680 S C=0 stretch (aryl ketone)

~1600, 1480 m C=C stretch (aromatic ring)

~1250, 1040 s C-0 stretch (aryl ether)

Characteristic absorption bands based on data from various sources.

Mass Spectrometry (MS) Data

lonization Method: Electron lonization (EI)

mlz Relative Intensity (%) Assignment

150 58.5 [M]* (Molecular lon)
135 100.0 [M-CHs]*

107 441 [M-COCHGs]*

77 38.9 [CeHs]*

Data sourced from ChemicalBook and NIST Chemistry WebBook.[3][4]
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Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized
experimental protocols representative of those used for the analysis of 3'-Methoxyacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 3'-Methoxyacetophenone was prepared by dissolving the sample in a deuterated solvent, typically
chloroform-d (CDCls), containing a small amount of tetramethylsilane (TMS) as an internal standard. The H and 3C
NMR spectra were recorded on a spectrometer operating at a specific frequency for each nucleus. The data was
processed by applying a Fourier transform to the free induction decay (FID) signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum was obtained using an FTIR spectrometer. For a liquid sample like 3'-Methoxyacetophenone, a thin
film was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated
Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal. A
background spectrum of the empty sample holder or clean ATR crystal was recorded and automatically subtracted from
the sample spectrum.

Mass Spectrometry (MS)

Mass spectra were acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for
sample introduction and separation. In the electron ionization (El) source, the sample molecules were bombarded with
a high-energy electron beam, causing ionization and fragmentation. The resulting ions were then separated based on
their mass-to-charge ratio (m/z) by a mass analyzer and detected.
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Sample Preparation
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or
therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or
implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
[Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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